HIV-1 Reverse Transcriptase: Predicted Inhibitory Potency Comparison Among Eight Phenanthridine Congeners
In a head-to-head predictive panel of eight phenanthridine derivatives, 6-(4-morpholinyl)phenanthridine (compound 1a) exhibited a predicted IC₅₀ of 18 µM with 41% inhibition against HIV-1 reverse transcriptase, representing the most potent predicted RT inhibitor in the set [1]. This compares favorably to the benchmark compound 2a (3,3,9,9-tetramethyl-tetrahydro-phenanthridine-1,7-dione), which showed a 4.6-fold higher IC₅₀ of 82 µM (53% inhibition), and to unsubstituted phenanthridine (8a), which exhibited an IC₅₀ of 33 µM (31% inhibition) [1]. The morpholino-substituted compound was the only congener in the series to achieve sub-20 µM predicted RT IC₅₀.
| Evidence Dimension | Predicted IC₅₀ against HIV-1 reverse transcriptase (µM / % inhibition) |
|---|---|
| Target Compound Data | IC₅₀ 18 µM / 41% inhibition (compound 1a: 6-morpholino-4-yl-phenanthridine) |
| Comparator Or Baseline | Compound 2a: IC₅₀ 82 µM / 53% inhibition; Compound 8a (phenanthridine): IC₅₀ 33 µM / 31% inhibition; Compound 3a: IC₅₀ 28 µM / 39% inhibition |
| Quantified Difference | 4.6-fold lower IC₅₀ vs. compound 2a; 1.8-fold lower IC₅₀ vs. unsubstituted phenanthridine (8a) |
| Conditions | Predicted IC₅₀ values generated using HIVprotI computational platform; compounds sourced from ASINEX and Sigma-Aldrich libraries; data reported in Pustovalova et al. (2020), Biomedical Reports, Table I |
Why This Matters
For scientists procuring compounds for antiviral screening libraries, the 4.6-fold RT potency advantage over the otherwise most active HIV-1 protease inhibitor in the class (compound 2a) identifies 6-(4-morpholinyl)phenanthridine as the preferred choice when HIV-1 reverse transcriptase is the primary target of interest.
- [1] Pustovalova, Y.V., et al. (2020). Phenanthridine derivatives as potential HIV-1 protease inhibitors. Biomedical Reports, 13, 55. Table I: Predicted IC₅₀ and inhibition percentages for eight phenanthridine derivatives against HIV-1 integrase, protease, and reverse transcriptase. DOI: 10.3892/br.2020.1373. View Source
